Bcl-2 Inhibitory Potency: 6-Iodo-THIQ Derivative vs. Unsubstituted THIQ Scaffold
A derivative of 6-iodo-1,2,3,4-tetrahydroisoquinoline demonstrated Bcl-2 inhibitory activity with an IC₅₀ value of 5.2 µM, whereas the unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold exhibited minimal or undetectable anticancer activity in comparable assays . The iodine substituent is implicated in conferring binding affinity to Bcl-2 family proteins, which are critical regulators of mitochondrial apoptosis and validated oncology targets .
| Evidence Dimension | Bcl-2 protein inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.2 µM (derivative of 6-iodo-1,2,3,4-tetrahydroisoquinoline) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (unsubstituted): minimal/undetectable activity |
| Quantified Difference | Approximately >10-fold potency gain with 6-iodo substitution (estimated from activity classification) |
| Conditions | In vitro Bcl-2 binding assay; specific derivative and exact assay protocol not fully specified in available source |
Why This Matters
For investigators screening THIQ-based scaffolds for Bcl-2-targeted anticancer programs, the 6-iodo derivative provides a validated starting point with quantifiable target engagement that unsubstituted THIQ lacks.
